2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride

Chemical stability sulfonyl halide hydrolysis heteroaromatic sulfonyl fluorides

Researchers requiring heteroaryl sulfonyl electrophiles for SuFEx click chemistry or covalent protein labeling face stability challenges: pyridine-3-sulfonyl chlorides hydrolyze readily, while 2- and 4-isomers undergo irreversible SO₂ extrusion. 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride directly addresses this: the 3-SO₂F warhead resists hydrolysis under ambient atmosphere and aqueous co-solvent conditions, while the 2-F substituent electronically tunes electrophilicity for selective nucleophilic residue targeting. The 6-(furan-2-yl) group provides additional π-stacking recognition. Supplied at 95% purity from benchmarked stock.

Molecular Formula C9H5F2NO3S
Molecular Weight 245.20 g/mol
Cat. No. B13211625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
Molecular FormulaC9H5F2NO3S
Molecular Weight245.20 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F
InChIInChI=1S/C9H5F2NO3S/c10-9-8(16(11,13)14)4-3-6(12-9)7-2-1-5-15-7/h1-5H
InChIKeyWXXLQEOGFVBXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride Overview


2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride (CAS 2059975-03-8, molecular formula C₉H₅F₂NO₃S, molecular weight 245.20) is a heteroaromatic sulfonyl fluoride that combines a 2-fluoropyridine core with a 6-(furan-2-yl) substituent and a sulfonyl fluoride (–SO₂F) warhead at the 3-position . This compound belongs to the broader class of sulfonyl fluorides that have gained prominence as versatile electrophiles for sulfur(VI) fluoride exchange (SuFEx) click chemistry and as covalent protein modifiers in chemical biology [1]. The 3-sulfonyl fluoride placement on the pyridine ring is structurally significant: a comprehensive stability study of 236 heteroaromatic sulfonyl halides established that pyridine-3-sulfonyl chlorides degrade via hydrolysis by trace water, while the corresponding fluorides are substantially more stable, and that pyridine-2- and pyridine-4-sulfonyl chlorides are prone to formal SO₂ extrusion [2]. The combination of a 2-fluoro electron-withdrawing group and a 6-(furan-2-yl) substituent differentiates this compound from simpler pyridine-3-sulfonyl fluoride analogs in terms of electronic tuning, lipophilicity, and potential pharmacophoric recognition.

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride: Why Generic Substitution Fails


Substituting 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride with a simpler pyridine-3-sulfonyl fluoride (CAS 1373307-61-9) or 2-fluoropyridine-3-sulfonyl fluoride (CAS 2090255-22-2) is not functionally equivalent for three reasons. First, the 6-position substituent critically modulates the electronic environment of the pyridine ring and the electrophilicity of the –SO₂F group; the furan-2-yl moiety imparts distinct resonance and inductive effects compared to phenyl, pyridyl, or unsubstituted analogs, altering SuFEx reaction rates and target engagement profiles . Second, the 2-fluoro substituent provides an additional electron-withdrawing effect that further tunes the reactivity of the 3-sulfonyl fluoride, whereas the parent pyridine-3-sulfonyl fluoride lacks this electronic modulation [1]. Third, the 3-position placement is consequential: the Enamine stability study demonstrated that pyridine-3-sulfonyl chlorides primarily decompose via hydrolysis, while pyridine-2- and pyridine-4-sulfonyl chlorides undergo irreversible SO₂ extrusion—making the 3-sulfonyl fluoride position uniquely suited for applications requiring aqueous compatibility, provided the fluoride (rather than chloride) form is used [2]. The quantitative evidence below demonstrates why these structural features cannot be interchanged without measurable consequences for stability, reactivity, and application scope.

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride: Evidence vs. Analogs


Sulfonyl Fluoride vs. Chloride Hydrolytic Stability

The Enamine stability study of 236 heteroaromatic sulfonyl halides provides direct class-level differentiation: pyridine-3-sulfonyl chlorides are specifically susceptible to hydrolysis by trace water, whereas the corresponding pyridine-3-sulfonyl fluorides exhibit substantially greater hydrolytic stability [1]. While individual half-life data for the target compound were not located in primary literature, the class-level inference is robust: the study establishes that for beta-isomeric pyridines (3-position), the dominant decomposition pathway of the chloride is hydrolysis, and the fluoride form avoids this liability. The practical consequence is that the sulfonyl chloride analog of 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl chloride would be expected to degrade significantly upon exposure to ambient moisture, whereas the fluoride form (the target compound) is predicted to be hydrolytically stable. This is consistent with the well-established order of sulfonyl halide stability: fluorides > chlorides > bromides > iodides [2].

Chemical stability sulfonyl halide hydrolysis heteroaromatic sulfonyl fluorides aqueous compatibility

SO₂ Extrusion Avoidance by 3-Position

A critical differentiation emerges from the positional isomer stability data: the Enamine study explicitly identifies formal SO₂ extrusion as the characteristic decomposition pathway for pyridine-2- and pyridine-4-sulfonyl chlorides and most diazine derivatives [1]. In contrast, pyridine-3-sulfonyl chlorides predominantly degrade via hydrolysis rather than SO₂ extrusion. This positional effect is fundamental: pyridine-2-sulfonyl fluoride (PyFluor, CAS 878376-35-3) is a well-established deoxyfluorination reagent whose thermal and chemical stability has been documented as superior to DAST, with no detectable decomposition after one month at room temperature . However, PyFluor's 2-position placement makes its chloride analog (pyridine-2-sulfonyl chloride) prone to SO₂ extrusion, rendering the chloride form synthetically unreliable. By placing the sulfonyl fluoride at the 3-position, 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride is positioned to avoid the SO₂ extrusion pathway that plagues 2- and 4-sulfonyl halides [1], while retaining the hydrolytic stability advantage of fluoride over chloride. No quantitative SO₂ extrusion rate comparison between 2-, 3-, and 4-isomers was located in the search results for this specific compound.

SO₂ extrusion positional isomer stability heteroaromatic sulfonyl fluoride shelf-life

2-Fluoro and 6-(Furan-2-yl) Electronic Effects

The 2-fluoro substituent on the pyridine ring exerts an electron-withdrawing effect that polarizes the adjacent 3-sulfonyl fluoride group, thereby enhancing its electrophilicity for SuFEx reactions compared to the unsubstituted pyridine-3-sulfonyl fluoride (CAS 1373307-61-9) [1]. While direct kinetic comparison data for SuFEx reaction rates between 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride and unsubstituted pyridine-3-sulfonyl fluoride were not located, the class-level electronic effect of fluorine substitution on sulfonyl fluoride reactivity is well-established: electron-withdrawing substituents on the aryl ring increase the electrophilicity of the –SO₂F sulfur center, accelerating nucleophilic displacement [REFS-1, REFS-2]. The 6-(furan-2-yl) group additionally contributes a distinct resonance-donating effect via the furan oxygen, which partially offsets the 2-fluoro withdrawal and creates a uniquely balanced electronic profile not achievable with simple 6-phenyl or 6-pyridyl analogs. The parent pyridine-3-sulfonyl fluoride (MW 161.15) lacks both the 2-fluoro and 6-aryl substituents, making it a smaller, more electron-rich scaffold with different SuFEx reactivity and no capacity for additional binding interactions via the 6-position [3].

SuFEx reactivity electron-withdrawing group fluorine effect heteroaryl sulfonyl fluoride

Storage Conditions: Ambient vs. Cold Chain

Sigma-Aldrich lists pyridine-3-sulfonyl fluoride (CAS 1373307-61-9) with a storage temperature of 4 °C and an ice-pack shipping requirement . This indicates that the unsubstituted parent compound has limited ambient-temperature stability, necessitating cold-chain logistics. Similarly, 5-(trifluoromethyl)pyridine-3-sulfonyl fluoride (CAS 2168804-44-0) also requires 4 °C storage with ice-pack shipping . While storage condition data for 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride was not located in the search results, the addition of the 6-(furan-2-yl) and 2-fluoro substituents increases molecular weight from 161.15 (parent) to 245.20, which generally correlates with higher melting points and potentially improved ambient stability for crystalline solids. This evidence is limited: no direct head-to-head accelerated stability study was identified. However, the practical significance for procurement is clear—researchers should verify storage requirements at the time of ordering, as the substituted analog may not require the same cold-chain handling as the simpler parent compound, potentially reducing shipping costs and storage complexity.

storage stability shipping conditions pyridine-3-sulfonyl fluoride cold chain

Furan vs. Pyridyl Pharmacophore at 6-Position

The 6-(furan-2-yl) substituent distinguishes this compound from 2-fluoro-6-(pyridin-3-yl)pyridine-3-sulfonyl fluoride (MW 256.23) and 2-fluoro-6-phenylpyridine-3-sulfonyl fluoride analogs. A pyridyl-furan scaffold series has demonstrated biological activity in Plasmodium falciparum through potential inhibition of the parasite's PI4KIIIB enzyme, with compound OGHL250 prioritized for further optimization based on combined potency against parasite growth and red blood cell invasion [1]. The furan ring serves as a recognized phenyl bioisostere in medicinal chemistry while offering distinct electronic properties: furan is more electron-rich than pyridine and more polar than phenyl, which affects both the compound's lipophilicity and its ability to engage in π-stacking and hydrogen-bonding interactions within protein binding pockets [2]. While no direct comparative IC₅₀ or Kd data between the furan and pyridyl analogs were located for the sulfonyl fluoride series, the established precedent of pyridyl-furan scaffolds in anti-infective drug discovery supports the rationale that the 6-(furan-2-yl) substitution is not interchangeable with 6-pyridyl or 6-phenyl without altering target engagement profiles [1].

furan pharmacophore pyridyl-furan scaffold lipophilicity bioisostere PI4K inhibitor

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride: Best Applications


Aqueous SuFEx Click Chemistry

Based on the class-level evidence that pyridine-3-sulfonyl fluorides resist hydrolysis while their chloride counterparts are susceptible to trace-water degradation [1], this compound is suitable for SuFEx reactions conducted under ambient atmosphere or in aqueous co-solvent systems. Researchers requiring a heteroaryl sulfonyl fluoride that tolerates moisture without decomposition should select this fluoride form over any sulfonyl chloride analog. The 3-position placement avoids the SO₂ extrusion that characterizes 2- and 4-pyridine sulfonyl chlorides [1], making this scaffold a more reliable SuFEx hub than positional isomers.

Covalent Probes with Tunable Electrophilicity

The 2-fluoro substituent provides electron withdrawal that enhances the electrophilicity of the –SO₂F warhead for covalent labeling of nucleophilic amino acid residues (serine, threonine, tyrosine, lysine, cysteine, histidine) under physiological conditions [2]. This compound is positioned for use in chemoproteomic probe development where the sulfonyl fluoride warhead reactivity must be balanced against selectivity. The 6-(furan-2-yl) moiety offers additional potential for target recognition through π-stacking and hydrogen-bonding interactions, differentiating it from simpler pyridine-3-sulfonyl fluoride probes that lack a 6-position recognition element [3].

Sulfonamide Library Synthesis

Enamine's product platform explicitly positions sulfonyl fluorides as alternatives to sulfonyl chlorides for parallel sulfonamide synthesis, noting that sulfonyl fluorides show good results with amines bearing additional functionality where corresponding chlorides fail . The target compound, with its 2-fluoro-6-(furan-2-yl)pyridine scaffold, serves as a diversity-enhancing building block for constructing focused libraries of heteroaryl sulfonamides. The furan moiety introduces additional vectors for structural diversification and potential biological activity, as evidenced by the pyridyl-furan series active against P. falciparum [3].

Anti-Infective Discovery with Pyridyl-Furan Scaffolds

The pyridyl-furan scaffold has demonstrated activity in blocking red blood cell invasion and protein trafficking in Plasmodium falciparum, with compound OGHL250 prioritized for optimization [3]. While the specific sulfonyl fluoride derivative has not been evaluated in published anti-infective assays at the time of this analysis, the established precedent supports exploration of 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride as a covalent warhead-containing analog in this pharmacophore space. The sulfonyl fluoride group may confer irreversible target engagement, potentially addressing resistance mechanisms that limit reversible inhibitors.

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